

# Essential Guidance for the Proper Disposal of Lisavanbulin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Lisavanbulin |           |
| Cat. No.:            | B1194490     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of **lisavanbulin**, an investigational microtubule inhibitor. As a potent chemotherapy agent, adherence to strict disposal protocols is paramount to ensure personnel safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, these procedures are based on established guidelines for the disposal of hazardous pharmaceutical and chemotherapy waste.

Disclaimer: These are general guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure full compliance with local, state, and federal regulations.

#### **Core Principles of Lisavanbulin Disposal**

**Lisavanbulin** and any materials that come into contact with it must be treated as hazardous waste. The primary method of disposal for chemotherapy waste is incineration by a licensed hazardous waste management facility.[1][2] The key to proper disposal lies in the correct segregation of waste at the point of generation.

The main distinction in chemotherapy waste is between "bulk" and "trace" waste.

Bulk Chemotherapy Waste: This includes any amount of lisavanbulin that is not "RCRA empty."[2][3][4] This category covers unused or partially used vials, syringes with more than



a residual amount, and materials used to clean up spills.[2][4]

• Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[1][3][5] Examples include empty vials, empty syringes, and personal protective equipment (PPE) with minimal contamination. [5][6]

#### Step-by-Step Disposal Protocol for Lisavanbulin

- Waste Segregation: At the point of use, determine if the waste is "trace" or "bulk."
- Container Selection:
  - Bulk Waste: Use a designated black hazardous waste container, clearly labeled
    "Hazardous Waste Chemotherapy."[1][3][5] These containers must be leak-proof and have a secure lid.
  - Trace Waste: Use a designated yellow chemotherapy waste container.[1][3] Sharps (needles, scalpels) must be placed in a yellow, puncture-resistant sharps container specifically designated for chemotherapy waste.[1]
- Labeling: All waste containers must be clearly labeled with the contents, including the name "lisavanbulin," and the appropriate hazard symbols.[7]
- Storage: Store waste containers in a secure, designated satellite accumulation area.[7] Do not mix incompatible waste types.
- Disposal: Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste vendor.[7][8] All chemotherapy waste should ultimately be incinerated at a permitted facility.[1][8]

## **Experimental Protocol: Clinical Trial Administration**

The following table summarizes the methodology from a Phase 2a clinical study of **lisavanbulin**, providing context for its use in a clinical research setting.



| Parameter           | Description                                                                                                                                     |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design        | Multi-center, open-label, Phase 2a study.                                                                                                       |
| Patient Population  | Patients with platinum-resistant or refractory ovarian, fallopian-tube, or primary peritoneal cancer, or with first recurrence of glioblastoma. |
| Drug Administration | Lisavanbulin administered as a 48-hour intravenous (IV) infusion on Days 1, 8, and 15 of a 28-day cycle.                                        |
| Dosage              | Recommended Phase 2 dose (RP2D) of 70 mg/m².                                                                                                    |
| Primary Objective   | To characterize the safety, tolerability, and antitumor activity of lisavanbulin.                                                               |
| Safety Assessments  | Monitoring and reporting of adverse events (AEs) and serious adverse events (SAEs), laboratory abnormalities, and other safety parameters.      |

## **Quantitative Data from Clinical Trials**

The following table presents a summary of adverse events reported in the Phase 2a clinical study of **lisavanbulin**.



| Adverse Event Summary (Phase 2a Study) | Result                                                                                           |  |
|----------------------------------------|--------------------------------------------------------------------------------------------------|--|
| Patients with Related AEs              | 13 out of 23 patients (56.5%) experienced adverse events assessed as related to treatment.       |  |
| Total Related AEs                      | 49 adverse events were reported.                                                                 |  |
| Severity of AEs                        | The majority of adverse events were mild or moderate; four were grade 3/4.                       |  |
| Treatment Discontinuation              | No adverse events led to the permanent discontinuation of treatment.                             |  |
| Serious Adverse Events (SAEs)          | 16 SAEs were reported in nine patients (39.1%), with none considered related to study treatment. |  |

## **Lisavanbulin Disposal Workflow**

The following diagram illustrates the decision-making process for the proper disposal of **lisavanbulin** waste in a laboratory setting.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medprodisposal.com [medprodisposal.com]
- 2. danielshealth.com [danielshealth.com]
- 3. amsmedwaste.com [amsmedwaste.com]
- 4. danielshealth.com [danielshealth.com]
- 5. stericycle.com [stericycle.com]
- 6. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- To cite this document: BenchChem. [Essential Guidance for the Proper Disposal of Lisavanbulin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194490#lisavanbulin-proper-disposal-procedures]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





